Lipophilicity (XLogP3-AA) Differentiation vs. 4-Bromo and 4-Chloro Analogs
The target compound exhibits a computed XLogP3‑AA value of 3.5, which is 0.6 log units higher than both the 4‑bromo analog (CAS 98612‑93‑2) and the 4‑chloro analog (CAS 26163‑40‑6) [REFS‑1][REFS‑2][REFS‑3]. This increased lipophilicity translates to enhanced membrane permeability, a critical parameter in early‑stage drug discovery [REFS‑4].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 4-Bromo analog: 2.9; 4-Chloro analog: 2.9 |
| Quantified Difference | 0.6 log units higher |
| Conditions | Computed physicochemical properties (XLogP3 algorithm) |
Why This Matters
Higher XLogP3 correlates with improved passive membrane diffusion, potentially enhancing oral bioavailability and blood-brain barrier penetration.
- [1] PubChem. (2026). (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone. PubChem Compound Summary for CID 46739775. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 1-(4-Bromobenzoyl)piperidine. PubChem Compound Summary for CID 766294. National Center for Biotechnology Information. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
